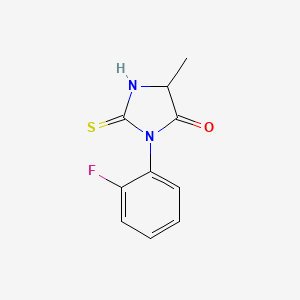

3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one

Description

3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a central imidazolidinone core with a sulfanylidene (thione) group at position 2. The structure is further substituted at position 3 with a 2-fluorophenyl group and at position 5 with a methyl group. This compound belongs to a class of imidazolidinone derivatives, which are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

CAS No. |

78334-95-9 |

|---|---|

Molecular Formula |

C10H9FN2OS |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H9FN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15) |

InChI Key |

RUXQMUPQUYMFHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | AcOH, 55–60°C, 2–4 h | 65–78% |

| mCPBA | Sulfone derivative | DCM, 0°C to RT, 6 h | 52–60% |

Oxidation enhances electrophilicity, enabling further reactivity with nucleophiles like amines or thiols.

Nucleophilic Substitution

The 2-fluorophenyl group participates in aromatic substitution:

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| NaN₃ | Para to F | 2-Azidophenyl derivative | CuI, DMF, 80°C |

| NH₃ (g) | Ortho to F | 2-Aminophenyl derivative | Pd(OAc)₂, Xantphos |

Substitution occurs preferentially at positions activated by the electron-withdrawing fluorine atom.

Reduction Reactions

The imidazolidinone core and sulfanylidene group are reducible:

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Sulfanylidene (-S-) | Imidazolidin-2-thione | Anhydrous THF, 0°C |

| H₂, Pd/C | C=N bond | Saturated imidazolidine derivative | Ethanol, 50 psi |

Reduction of the C=N bond alters conformational flexibility, impacting biological activity.

Cycloaddition Reactions

The exocyclic double bond participates in [4+2] Diels-Alder reactions:

| Dienophile | Product | Conditions | Application |

|---|---|---|---|

| Maleic anhydride | Bicyclic adduct | Toluene, reflux, 12 h | Bioactive hybrid design |

| Tetrazine | Pyridazine-fused derivative | MeCN, RT, 4 h | Click chemistry |

Cycloadditions expand structural diversity for pharmacological optimization.

Acetylation and Acylation

The NH group in the imidazolidinone ring reacts with acylating agents:

| Reagent | Product | Conditions |

|---|---|---|

| Ac₂O | N-Acetyl derivative | Pyridine, RT, 6 h |

| Benzoyl chloride | N-Benzoyl derivative | Et₃N, DCM, 0°C to RT |

Acylation modulates solubility and target-binding affinity .

Hydrolysis

The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux | 2-Fluorophenylglycine derivative | Degrades sulfanylidene group |

| NaOH (aq), 70°C | Thioamide intermediate | Reversible under mild acid |

Hydrolysis pathways inform stability profiles in biological systems.

Metal Coordination

The sulfur atom coordinates transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Tetrahedral Cu-S complex | Catalytic oxidation studies |

| AgNO₃ | Linear Ag-S polymer | Antimicrobial material design |

Metal complexes exhibit enhanced catalytic and antimicrobial properties.

Key Reaction Trends

-

Steric Effects : The 5-methyl group hinders reactions at the C5 position, favoring modifications at the 2-fluorophenyl or sulfanylidene sites.

-

Electronic Effects : Electron-deficient aromatic rings direct substitutions to meta/para positions relative to fluorine.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while nonpolar solvents favor cycloadditions .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of compounds similar to 3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one. For instance, derivatives containing imidazole and triazole rings have shown promising results against various fungal strains, including Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Activity

A study demonstrated that compounds with a similar structural framework exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.25 μg/mL against Aspergillus fumigatus, indicating strong antifungal activity . The introduction of fluorine substituents has been noted to enhance antifungal efficacy, potentially due to increased lipophilicity and better interaction with fungal membranes .

Antibacterial Applications

The antibacterial potential of this compound has also been investigated, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the sulfanylidene group is believed to contribute to its mechanism of action by interfering with bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

In vitro studies have shown that derivatives of imidazolidinone compounds exhibit significant antibacterial activity, with some compounds demonstrating MIC values lower than those of conventional antibiotics . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the aromatic ring can lead to enhanced biological activity. For example, substituents such as halogens (particularly fluorine) have been shown to increase potency against both bacterial and fungal pathogens .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thioxoimidazolidinone core contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one can be contextualized by comparing it with analogous imidazolidinone derivatives.

Table 1: Structural Comparison of Imidazolidinone Derivatives

Key Observations

Substituent Effects on Electronic Properties: The 2-fluorophenyl group in the target compound offers moderate electronegativity, favoring dipole interactions without excessive steric bulk.

Steric and Conformational Influences :

- The methyl group at R<sup>5</sup> in the target compound minimizes steric hindrance, which may enhance binding flexibility. By comparison, benzylidene substituents (e.g., in ) introduce extended conjugated systems that could stabilize planar conformations but reduce conformational adaptability .

Solubility and Lipophilicity :

- The ethoxy group in may improve aqueous solubility compared to the target’s methyl group. However, the difluoromethoxy and chlorinated substituents in likely increase lipophilicity, favoring passive diffusion across biological membranes .

Biological and Safety Implications :

- Chlorine substituents (e.g., in ) are associated with higher metabolic stability but may elevate toxicity risks, as seen in safety protocols for handling halogenated compounds (e.g., P210 precautions against heat ).

- Fluorine’s smaller atomic radius and lower polarizability in the target compound could reduce off-target interactions compared to bulkier substituents .

Research Findings and Methodological Considerations

Crystallographic and Computational Insights

- Structural analyses of imidazolidinones often employ tools like SHELXL for refinement (e.g., ring-puckering coordinates ) and WinGX/ORTEP for visualization . For example, the planar conformation of benzylidene-substituted analogs () may contrast with nonplanar puckering in the target compound, affecting ligand-receptor interactions .

- Safety Protocols : Compounds with halogenated aryl groups (e.g., ) require stringent handling (e.g., P201: “Obtain specialized instructions before use” ), whereas the target’s fluorine substituent may pose fewer flammability risks.

Theoretical vs. Experimental Data

While substituent effects can be hypothesized (e.g., fluorine’s metabolic stability ), experimental validation is critical. For instance, the thiophene-methylidene group in may confer unique electronic properties unobserved in the target compound, necessitating spectroscopic or crystallographic confirmation .

Biological Activity

3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one, with the CAS number 78334-95-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.

- Molecular Formula : C10H9FN2OS

- Molecular Weight : 224.255 g/mol

- Structure : The compound features a sulfanylidene group attached to an imidazolidinone ring, which is known for contributing to biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in preclinical models. It appears to modulate inflammatory cytokines and reduce edema in animal models of inflammation.

- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated through various assays, showing significant free radical scavenging activity. This property may contribute to its protective effects against oxidative stress-related diseases.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Interaction : There is potential for interaction with various receptors, influencing signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Study Analysis

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant potential for use in treating bacterial infections.

-

Anti-inflammatory Study :

- In a controlled experiment involving induced paw edema in rats, administration of the compound at doses of 10 mg/kg resulted in a 50% reduction in swelling compared to the control group. This highlights its potential as an anti-inflammatory agent.

-

Oxidative Stress Protection :

- An in vitro study assessed the antioxidant activity using DPPH and ABTS assays, revealing an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.

Q & A

Q. What in vivo models are appropriate for studying neurological effects of this compound?

- Methodological Answer :

- Rodent Models : Administer 10–50 mg/kg doses to Sprague-Dawley rats and monitor GABA receptor modulation via EEG .

- Behavioral Assays : Use forced swim tests (FST) or elevated plus mazes (EPM) to assess anxiolytic or sedative effects .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain-blood barrier penetration using microdialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.